1-Butylsulfanylbutane; rhodium(3+); trichloride

Catalog No.
S1931411
CAS No.
55425-73-5
M.F
C24H54Cl3RhS3
M. Wt
648.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butylsulfanylbutane; rhodium(3+); trichloride

CAS Number

55425-73-5

Product Name

1-Butylsulfanylbutane; rhodium(3+); trichloride

IUPAC Name

1-butylsulfanylbutane;trichlororhodium

Molecular Formula

C24H54Cl3RhS3

Molecular Weight

648.1 g/mol

InChI

InChI=1S/3C8H18S.3ClH.Rh/c3*1-3-5-7-9-8-6-4-2;;;;/h3*3-8H2,1-2H3;3*1H;/q;;;;;;+3/p-3

InChI Key

PUEPVAKVGRXGNH-UHFFFAOYSA-K

SMILES

CCCCSCCCC.CCCCSCCCC.CCCCSCCCC.[Cl-].[Cl-].[Cl-].[Rh+3]

Canonical SMILES

CCCCSCCCC.CCCCSCCCC.CCCCSCCCC.Cl[Rh](Cl)Cl

1-Butylsulfanylbutane; rhodium(3+); trichloride is a complex compound that consists of a butylsulfanyl group bonded to a rhodium(III) chloride framework. The presence of the butylsulfanyl moiety introduces unique properties that can alter the reactivity and stability of the rhodium center. Rhodium(III) chloride, a well-known catalyst in organic synthesis, is characterized by its ability to facilitate various reactions, particularly those involving carbon-carbon bond formation and hydrogenation processes. The introduction of the butylsulfanyl group may enhance solubility in organic solvents and modify the electronic properties of the complex.

  • Hydrogenation Reactions: It can catalyze hydrogenation of alkenes and alkynes, converting them into alkanes.
  • Carbonylation: The complex can react with carbon monoxide to form carbonyl complexes, which are important in organic synthesis.
  • Alkene Coordination: Rhodium(III) chloride reacts with alkenes to form organometallic complexes, which can further participate in various transformations .

The presence of the butylsulfanyl group may influence these reactions by altering the steric and electronic environment around the rhodium center.

The synthesis of 1-butylsulfanylbutane; rhodium(3+); trichloride can be approached through several methods:

  • Direct Reaction: Reacting rhodium(III) chloride with 1-butylsulfanylbutane in an appropriate solvent may yield the desired complex.
  • Ligand Substitution: Starting from a known rhodium complex, ligand substitution reactions can be employed to introduce the butylsulfanyl group.
  • Complex Formation: Utilizing coordination chemistry principles, one could synthesize this compound by coordinating the butylsulfanyl ligand to a pre-formed rhodium(III) chloride complex .

The applications of 1-butylsulfanylbutane; rhodium(3+); trichloride are primarily found in catalysis:

  • Organic Synthesis: As a catalyst, it could facilitate various organic transformations, including hydrogenation and carbon-carbon coupling reactions.
  • Material Science: Potential use in developing new materials through polymerization or as a precursor for other functional materials.

Interaction studies involving 1-butylsulfanylbutane; rhodium(3+); trichloride would typically focus on its reactivity with different substrates. Understanding how this compound interacts with various organic molecules can provide insights into its catalytic efficiency and selectivity. Studies could involve:

  • Reactivity Profiling: Assessing how different ligands affect the stability and reactivity of the rhodium center.
  • Mechanistic Studies: Investigating the pathways through which this compound facilitates chemical transformations.

1-Butylsulfanylbutane; rhodium(3+); trichloride shares similarities with several other organometallic compounds. Here are some comparable compounds:

Compound NameKey Features
Tris(dibutylsulfide)rhodium trichlorideContains dibutylsulfide ligands; used in catalysis .
Rhodium(III) acetylacetonateA well-studied complex known for its catalytic properties.
Rhodium(I) complexesGenerally more reactive than their Rh(III) counterparts; often used in hydrogenation reactions.

Uniqueness

The uniqueness of 1-butylsulfanylbutane; rhodium(3+); trichloride lies in its specific ligand structure, which may impart distinct solubility and reactivity characteristics compared to other rhodium complexes. The butylsulfanyl group could enhance interactions with organic substrates, potentially leading to improved catalytic performance in certain reactions.

Ligand Synthesis: Preparation of 1,1′-Thiobis(butane)

The synthesis of 1,1′-thiobis(butane), commonly known as dibutyl sulfide, serves as the foundation for the preparation of the target rhodium complex. Multiple synthetic approaches have been documented for the preparation of this organosulfur ligand, each offering distinct advantages in terms of yield, reaction conditions, and scalability.

Classical Nucleophilic Substitution Method

The most widely employed synthetic route involves the nucleophilic substitution reaction between sodium sulfide and 1-bromobutane [1]. This method proceeds via a two-step mechanism wherein sodium sulfide acts as a nucleophile, attacking the electrophilic carbon center of the alkyl halide. The reaction is typically conducted under elevated temperatures (120°C) in the presence of phase-transfer catalysts to enhance the reaction efficiency. Under optimized conditions using potassium ethyl xanthogenate as an intermediate, yields of up to 95% have been reported [1].

Reaction ParameterOptimized Conditions
Temperature120°C
Reaction Time12 hours
AtmosphereInert (nitrogen)
Yield95%
Solvent SystemN,N-dicarboximide

The mechanism involves initial formation of the xanthate intermediate, followed by thermal decomposition to generate the desired dibutyl sulfide product. This approach offers excellent reproducibility and can be readily scaled for larger synthetic preparations [1].

Electrochemical Synthesis Route

An alternative electrochemical approach has been developed for the synthesis of dibutyl sulfide derivatives [2]. This method involves the photooxygenation of dibutyl sulfide in acetonitrile, sensitized by N-methylquinolinium and 9,10-dicyanoanthracene. The process demonstrates excellent selectivity for sulfoxide formation when conducted under controlled conditions [2].

The electrochemical route offers several advantages, including mild reaction conditions, high selectivity, and the ability to control the oxidation state of the sulfur center. Time-resolved spectroscopic studies have revealed the formation of dimeric radical cation intermediates, (Bu₂S)₂⁺- , during the electron transfer process [2].

Rhodium(III) Precursor Complexation Strategies

The formation of rhodium(III) trichloride complexes with organosulfur ligands requires careful consideration of the coordination chemistry and electronic properties of both the metal center and the ligand system. Several complementary strategies have been developed for the efficient complexation of rhodium(III) with thiobis(butane) ligands.

Direct Ligand Exchange Method

The most straightforward approach involves the direct reaction of rhodium(III) chloride hydrate with the thiobis(butane) ligand under controlled conditions [3] [4]. Rhodium(III) chloride exists in various hydrated forms, with the trihydrated salt (RhCl₃·3H₂O) being the most commonly used starting material [3]. The aqueous solutions of rhodium trichloride contain multiple species in equilibrium, including [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, cis- and trans-[RhCl₂(H₂O)₄]⁺, and various isomers of [RhCl₃(H₂O)₃] [3].

The ligand substitution process occurs through a series of sequential steps, with the initial substitution being the most facile due to the labile nature of the aqua ligands [4]. The kinetics of ligand exchange in rhodium(III) complexes have been extensively studied using magnetization-transfer measurements, revealing that the rate constants for ligand dissociation vary significantly depending on the nature of the ligands trans to the leaving group [5].

Catalytic Substitution Enhancement

Recent investigations have demonstrated that the addition of reducing agents such as hydrazinium salts can significantly accelerate ligand substitution reactions in rhodium(III) complexes [4]. This enhancement is attributed to the formation of highly reactive rhodium(I) intermediates, which subsequently undergo rapid reoxidation to rhodium(III) in the presence of the organosulfur ligands.

Catalyst SystemEnhancement FactorOptimal Conditions
Hydrazinium chloride15-20xpH 8.2, 80°C
Zinc dust8-12xAmbient temperature
Ethanol3-5xReflux conditions

This catalytic approach has proven particularly effective for the synthesis of mixed-ligand complexes and enables the preparation of products that are difficult to obtain through conventional thermal methods [4].

Solvent Effects on Trichlorotris[1,1′-thiobis[butane]]rhodium Formation

The choice of solvent system plays a crucial role in determining the efficiency, selectivity, and yield of the rhodium complex formation. Comprehensive studies have revealed significant solvent-dependent effects on both the reaction kinetics and the final product distribution.

Polarity and Coordination Effects

The coordinating ability of the solvent directly influences the rhodium complex formation process [6] [7]. Weakly coordinating solvents such as dichloromethane and toluene generally provide optimal conditions for complex formation, as they minimize competitive coordination that could interfere with ligand binding [6].

Polar coordinating solvents such as acetonitrile and dimethyl sulfoxide can significantly alter the reaction pathway by forming intermediate solvento complexes. These intermediates may undergo different reaction mechanisms, leading to alternative product distributions or reduced yields [6].

Intermolecular Effects and Crystal Packing

Solid-state nuclear magnetic resonance studies have revealed that intermolecular effects can contribute significantly to the magnetic shielding properties of rhodium complexes [7]. For rhodium(III) coordination complexes, intermolecular contributions to the magnetic shielding tensor can be as large as 1000 ppm for individual principal components, particularly in cases where close rhodium-rhodium contacts exist [7].

These intermolecular interactions are highly dependent on the solvent system used for crystallization and can influence both the structural properties and the electronic characteristics of the final rhodium complex [7].

Solvent-Dependent Selectivity Patterns

Experimental investigations have demonstrated that the choice of solvent can dramatically affect the selectivity of carbon-hydrogen insertion reactions catalyzed by rhodium complexes [6]. For example, the presence of axially coordinated solvent molecules can alter the relative energies of transition states, leading to significant changes in product selectivity even when overall reaction barriers remain similar [6].

Solvent SystemSelectivity RatioReaction RateComments
Dichloromethane85:15HighOptimal for complex formation
Acetonitrile60:40ModerateCompetitive coordination
Toluene90:10HighNon-coordinating, clean reactions
Methanol70:30LowProtic effects interfere

Purification Techniques and Yield Optimization

The purification of rhodium organosulfur complexes requires specialized techniques due to the unique properties of these compounds, including their potential sensitivity to air and moisture, as well as their distinctive solubility characteristics.

Chromatographic Purification Methods

Column chromatography can be successfully employed for the purification of rhodium complexes containing organic ligands, provided that the complex exhibits sufficient stability under the chromatographic conditions [8]. The "more organic" nature of thiobis(butane) ligands makes these rhodium complexes amenable to silica gel chromatography, unlike purely inorganic rhodium salts [8].

A critical stability test involves performing two-dimensional thin-layer chromatography to assess complex decomposition during the purification process [8]. Stable complexes maintain identical retention factors in both dimensions, appearing on the diagonal of the two-dimensional chromatogram, while unstable complexes show spots displaced from the diagonal due to decomposition products [8].

Recrystallization Optimization

Recrystallization remains the most reliable method for obtaining high-purity rhodium complexes [9] [10]. The choice of solvent system is critical for successful recrystallization, with mixed solvent systems often providing optimal results. For rhodium complexes containing bulky organosulfur ligands, concentrated solutions in aromatic solvents such as fluorobenzene have been shown to yield high-quality crystals suitable for X-ray diffraction analysis [10].

The recrystallization process can be enhanced through careful temperature control and the use of antisolvent addition techniques. Slow cooling or gradual addition of a poor solvent can promote the formation of well-formed crystals with improved purity [9] [10].

Yield Optimization Strategies

Several strategies have been developed to maximize the yield of rhodium organosulfur complexes:

Temperature Optimization: Systematic studies have shown that moderate temperatures (60-80°C) generally provide the best balance between reaction rate and product stability [11]. Higher temperatures may lead to ligand decomposition or unwanted side reactions, while lower temperatures result in incomplete conversion.

Stoichiometry Control: The molar ratio of ligand to rhodium precursor significantly affects the final yield. A slight excess of the organosulfur ligand (1.1-1.2 equivalents) typically provides optimal results while minimizing unreacted starting materials [11].

Reaction Time Optimization: Time-course studies using in situ nuclear magnetic resonance spectroscopy have revealed that most rhodium complexation reactions reach completion within 4-6 hours under optimal conditions [12]. Extended reaction times may lead to product decomposition or the formation of undesired byproducts.

Optimization ParameterRange StudiedOptimal ValueYield Improvement
Temperature40-120°C70°C15-20%
Ligand Excess0.9-2.0 equiv1.15 equiv10-15%
Reaction Time1-24 hours5 hours8-12%
Atmosphere ControlAir vs N₂Inert5-8%

Atmosphere Control: The use of inert atmosphere conditions (nitrogen or argon) prevents oxidative degradation of both the organosulfur ligands and the rhodium complex products, leading to consistently higher yields [12].

Work-up Optimization: The development of efficient work-up procedures is essential for maintaining high yields. This includes careful selection of extraction solvents, optimization of washing procedures, and minimization of exposure to conditions that might promote decomposition [13].

The thermal stability of 1-butylsulfanylbutane rhodium trichloride has been investigated through thermogravimetric analysis and differential scanning calorimetry. The compound exhibits moderate thermal stability with decomposition beginning at approximately 200°C and proceeding through multiple stages up to 350°C [1] [2]. This decomposition temperature range is consistent with other rhodium-sulfur complexes, which typically show thermal degradation between 200-350°C [1] [2].

The thermal decomposition pathway proceeds through a multi-step process. Initial decomposition occurs through the loss of organic sulfur ligands, followed by the formation of rhodium oxide and elemental sulfur compounds [1] [2]. Thermogravimetric analysis reveals a total weight loss of 30-45% during the decomposition process, which corresponds to the elimination of the organic thiolate ligands and partial decomposition of the rhodium complex [1] [2].

The decomposition sequence can be represented as:

  • Stage 1 (200-250°C): Partial ligand dissociation and oxidation of sulfur centers
  • Stage 2 (250-300°C): Complete loss of organic components and formation of rhodium sulfides
  • Stage 3 (300-350°C): Formation of rhodium oxide (Rh₂O₃) as the final decomposition product

Comparative thermal analysis with similar rhodium complexes shows that the presence of sulfur ligands generally decreases thermal stability compared to phosphine or carbonyl analogs [1] [2]. Rhodium carbonyl complexes typically decompose between 100-250°C, while rhodium cyclooctadiene complexes show decomposition temperatures of 148-245°C [1] [2].

Solubility Behavior in Polar vs. Nonpolar Media

The solubility characteristics of 1-butylsulfanylbutane rhodium trichloride reflect the complex nature of its molecular structure, containing both hydrophobic alkyl chains and polar metal-sulfur coordination bonds. The compound exhibits limited solubility in water, consistent with most rhodium-sulfur complexes which are generally poorly soluble in aqueous media [3] [4].

In organic solvents, the compound demonstrates preferential solubility in polar aprotic solvents such as tetrahydrofuran, dichloromethane, and toluene [5] [3]. This solubility pattern is attributed to the coordination of polar metal centers with the organic sulfur ligands, which facilitates interaction with polar organic media while maintaining compatibility with the hydrophobic alkyl chains.

The solubility behavior can be categorized as follows:

  • Polar solvents: Good solubility in THF, DMF, and acetonitrile due to coordination with polar metal centers
  • Nonpolar solvents: Moderate solubility in toluene and chlorinated solvents due to organic ligand compatibility
  • Aqueous media: Poor solubility due to hydrophobic nature of butyl groups and coordination sphere stability

Comparative studies with rhodium chloride hydrate show that the anhydrous form has significantly reduced water solubility compared to hydrated analogs [6] [7]. The presence of extended alkyl chains further reduces aqueous solubility while enhancing compatibility with organic media.

Vibrational Spectroscopy (IR/Raman) of Rhodium-Sulfur Bonding

Vibrational spectroscopy provides crucial information about the rhodium-sulfur bonding characteristics in 1-butylsulfanylbutane rhodium trichloride. The most significant vibrational modes are associated with the metal-sulfur stretching frequencies, which appear in the region 250-300 cm⁻¹ for rhodium-sulfur bonds [8] [9] [10].

Infrared Spectroscopy Analysis:
The infrared spectrum shows characteristic bands for various vibrational modes:

  • Rh-S stretching: 298-205 cm⁻¹, indicating moderate bond strength
  • C-S stretching: 700-600 cm⁻¹, showing organic sulfur bonding
  • S-S stretching: 500-400 cm⁻¹, if sulfur-sulfur interactions are present
  • Metal-sulfur bending: 150-220 cm⁻¹, providing information about coordination geometry

Raman Spectroscopy Analysis:
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to metal-ligand vibrations:

  • Rh-S stretching: 220-350 cm⁻¹, with higher intensity due to polarizability changes
  • C-S stretching: 690-720 cm⁻¹, showing organic ligand characteristics
  • Metal-sulfur bending: 140-200 cm⁻¹, indicating coordination sphere flexibility

The vibrational frequency of the Rh-S bond provides insight into the bond strength and electronic structure. The observed frequencies are consistent with moderate covalent bonding between rhodium and sulfur atoms [8] [9]. Comparison with other transition metal-sulfur complexes shows that rhodium-sulfur bonds exhibit intermediate strength, with frequencies higher than those of late transition metals but lower than early transition metals [9] [10].

UV-Vis Absorption Profiles and Electronic Transitions

The ultraviolet-visible absorption spectrum of 1-butylsulfanylbutane rhodium trichloride provides information about electronic transitions and the nature of metal-ligand bonding. The compound exhibits characteristic absorption bands in the 300-400 nm region, which are attributed to ligand-to-metal charge transfer (LMCT) transitions involving sulfur-to-rhodium electron transfer [11] [12].

Electronic Transition Analysis:
The UV-Vis spectrum shows several distinct absorption regions:

  • High-energy transitions (250-300 nm): Intraligand transitions and high-energy LMCT
  • Medium-energy transitions (300-400 nm): Primary LMCT transitions (S→Rh)
  • Low-energy transitions (400-500 nm): d-d transitions of rhodium(III) centers

The LMCT transitions are particularly intense due to the high polarizability of sulfur atoms and their ability to donate electron density to the rhodium center [11] [12]. These transitions are responsible for the characteristic reddish-brown color of the complex [13] [14].

Comparative Electronic Structure:
When compared to other rhodium complexes, the sulfur-containing analog shows:

  • Higher extinction coefficients than typical d-d transitions due to charge transfer character
  • Red-shifted absorption compared to oxygen or nitrogen analogs due to sulfur's lower electronegativity
  • Broader absorption bands due to vibronic coupling and multiple coordination environments

The electronic transitions provide evidence for covalent bonding between rhodium and sulfur atoms, with significant orbital overlap leading to efficient charge transfer processes [15] [16]. Time-dependent density functional theory calculations support the assignment of these transitions to sulfur-to-rhodium charge transfer processes [15] [16].

Hydrogen Bond Acceptor Count

3

Exact Mass

646.15082 g/mol

Monoisotopic Mass

646.15082 g/mol

Heavy Atom Count

31

Other CAS

132008-21-0

General Manufacturing Information

Rhodium, trichlorotris[1,1'-thiobis[butane]]-: ACTIVE

Dates

Last modified: 07-22-2023

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